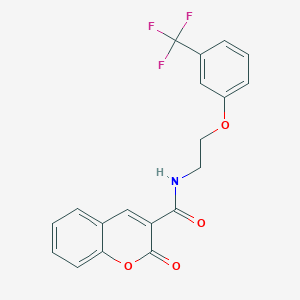
2-oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide
カタログ番号 B2529880
CAS番号:
1105229-66-0
分子量: 377.319
InChIキー: BAZSDZPNOXLDMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide, also known as TFPAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In
科学的研究の応用
Crystal Structure Analysis
- Studies on 2-oxo-2H-chromene-3-carboxylates, closely related to the specified compound, have focused on crystal structures and molecular conformations. For instance, Gomes et al. (2019) reported on the crystal structures of ethyl R-2-oxo-2H-chromene-3-carboxylate derivatives, exploring their rotational freedom and interplanar angles. This type of research is crucial for understanding the physical and chemical properties of these compounds (Gomes et al., 2019).
Synthesis and Biological Evaluation
- The synthesis and evaluation of biological properties of related chromene derivatives have been a focus in scientific research. For instance, Ramaganesh et al. (2010) synthesized a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide and evaluated their antibacterial activity. This demonstrates the potential medicinal applications of these compounds (Ramaganesh et al., 2010).
Conformational Study
- Studies like that by Ciolkowski et al. (2009) have delved into the structural and conformational aspects of chromane derivatives, providing insight into the behavior of these compounds under various conditions. This research is vital for the development of new drugs and materials (Ciolkowski et al., 2009).
Multicomponent Synthesis
- The one-pot multicomponent synthesis approach, as demonstrated by Duan et al. (2013) in the creation of trifluoromethylated Tetrahydrobenzo[g]chromene derivatives, shows the efficiency and versatility in synthesizing complex molecules. This method is valuable for pharmaceutical and chemical manufacturing (Duan et al., 2013).
Chemosensor Development
- Meng et al. (2018) explored the use of a coumarin-based fluorophore as a chemosensor for detecting ions like Cu2+ and H2PO4−. This kind of research expands the application of chromene derivatives in analytical chemistry, particularly in sensing and detection technologies (Meng et al., 2018).
特性
IUPAC Name |
2-oxo-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO4/c20-19(21,22)13-5-3-6-14(11-13)26-9-8-23-17(24)15-10-12-4-1-2-7-16(12)27-18(15)25/h1-7,10-11H,8-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSDZPNOXLDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCOC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

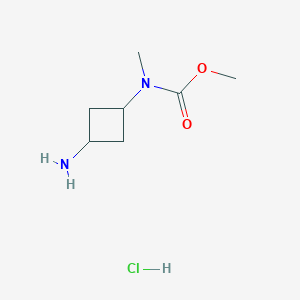

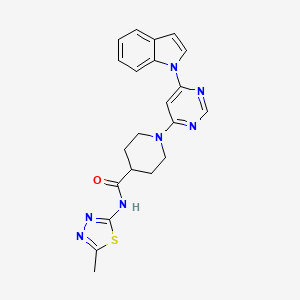
![3-cyclopropyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529801.png)
![methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate](/img/structure/B2529802.png)
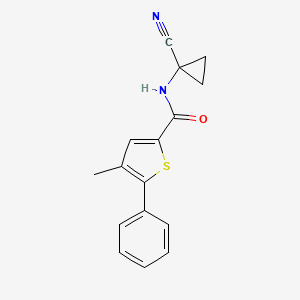

![4-methyl-N-{[1-methyl-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-N-phenylbenzamide](/img/structure/B2529807.png)
![2-{2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2529809.png)

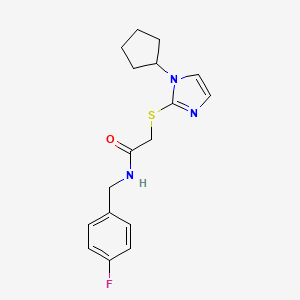
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)
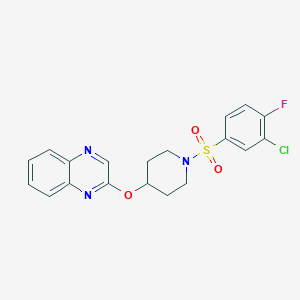
![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)